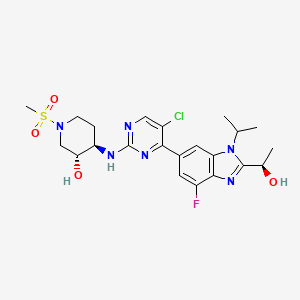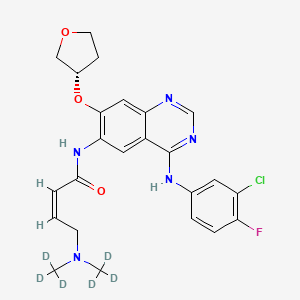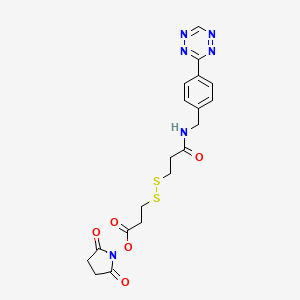
Tetrazine-SS-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-SS-NHS is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is significant in the field of bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
Vorbereitungsmethoden
The synthesis of Tetrazine-SS-NHS involves the derivatization of tetrazine scaffolds. This process includes the activation of tetrazine with various substituents such as aromatic and alkyl groups . The synthetic routes typically involve C–H activation, Friedel–Crafts alkylation, and coupling reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Tetrazine-SS-NHS undergoes several types of chemical reactions, primarily involving the inverse electron demand Diels-Alder reaction with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . Common reagents used in these reactions include dienophiles and isonitriles . The major products formed from these reactions are stable dihydropyridazine linkages .
Wissenschaftliche Forschungsanwendungen
Tetrazine-SS-NHS has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of photo- and electroactive materials.
Wirkmechanismus
The mechanism of action of Tetrazine-SS-NHS involves its ability to undergo rapid bioorthogonal reactions. The tetrazine group reacts with strained alkenes through the inverse electron demand Diels-Alder reaction, forming stable dihydropyridazine linkages . This reaction is highly efficient and can occur in vivo at nanomolar concentrations, making it suitable for drug delivery and single-cell detection .
Vergleich Mit ähnlichen Verbindungen
Tetrazine-SS-NHS is unique due to its rapid reaction kinetics and bioorthogonal properties. Similar compounds include:
Tetrazine-PEG4-SS-NHS: A cleavable linker with four polyethylene glycol units used in antibody-drug conjugates.
This compound: Another variant used in similar applications but with different substituents.
Functionalized Triazines and Tetrazines: These compounds share similar bioorthogonal properties and are used in various chemical and biological applications.
This compound stands out due to its specific application in the synthesis of antibody-drug conjugates and its rapid, efficient bioorthogonal reactions.
Eigenschaften
Molekularformel |
C19H20N6O5S2 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C19H20N6O5S2/c26-15(20-11-13-1-3-14(4-2-13)19-23-21-12-22-24-19)7-9-31-32-10-8-18(29)30-25-16(27)5-6-17(25)28/h1-4,12H,5-11H2,(H,20,26) |
InChI-Schlüssel |
CHTVEGYCTSVDAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
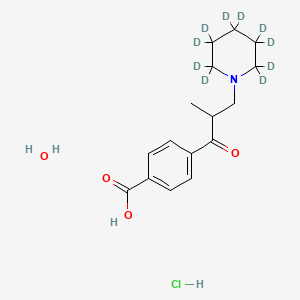
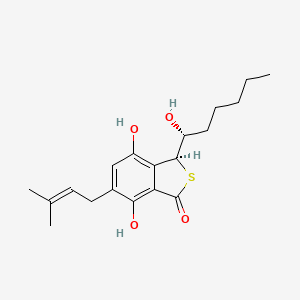
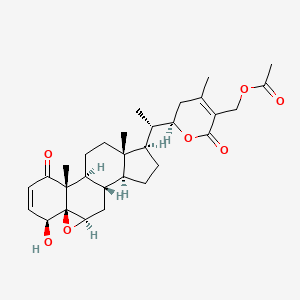
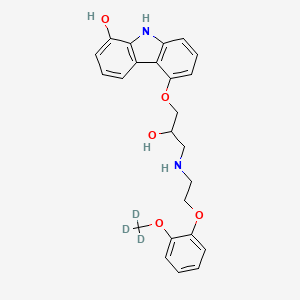
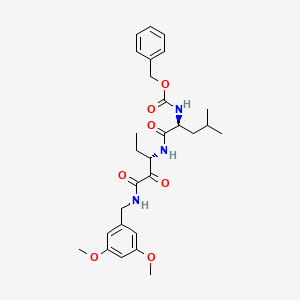
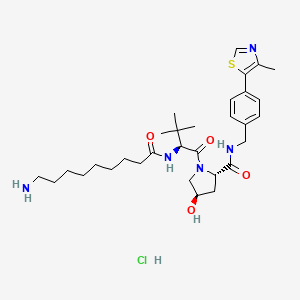
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

